molecular formula C7H15NO B2619425 rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol CAS No. 1354425-29-8; 1845825-51-5

rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol

Cat. No.: B2619425
CAS No.: 1354425-29-8; 1845825-51-5
M. Wt: 129.203
InChI Key: UBDXCTQZLNZRCF-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol: is a chiral compound with a cyclopentane ring substituted with an ethylamino group and a hydroxyl group The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.

    Step 1 Formation of the Amino Alcohol: Cyclopentanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethylamino group.

    Step 2 Stereoselective Reduction: The intermediate is then subjected to stereoselective reduction to introduce the hydroxyl group at the 1-position, yielding rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol.

Industrial Production Methods

In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and specific reaction conditions are fine-tuned to ensure high stereoselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo further reduction to form different derivatives, depending on the reducing agents used.

    Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, or Jones reagent.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 2-(ethylamino)cyclopentanone.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

    Chiral Synthesis: Used as a chiral building block in the synthesis of more complex molecules.

    Catalysis: Potential use in asymmetric catalysis due to its chiral nature.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Investigated for binding to specific receptors in biological systems.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its bioactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in additional hydrogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(methylamino)cyclopentan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    (1R,2R)-2-(propylamino)cyclopentan-1-ol: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol is unique due to its specific combination of an ethylamino group and a hydroxyl group on a cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1354425-29-8; 1845825-51-5

Molecular Formula

C7H15NO

Molecular Weight

129.203

IUPAC Name

(1R,2R)-2-(ethylamino)cyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-2-8-6-4-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

UBDXCTQZLNZRCF-RNFRBKRXSA-N

SMILES

CCNC1CCCC1O

solubility

not available

Origin of Product

United States

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